molecular formula C16H19N5O4 B2886398 2-(2H-1,3-benzodioxol-5-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide CAS No. 2034276-78-1

2-(2H-1,3-benzodioxol-5-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide

Cat. No.: B2886398
CAS No.: 2034276-78-1
M. Wt: 345.359
InChI Key: DGOXCXNWDNRJAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2H-1,3-Benzodioxol-5-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide is a triazine-derived compound characterized by a benzodioxolyl acetamide moiety linked to a substituted 1,3,5-triazine ring. The triazine core is functionalized with a dimethylamino group at the 4-position and a methoxy group at the 6-position, while the benzodioxolyl group introduces a bicyclic ether structure. This compound is likely synthesized as an intermediate for pharmaceuticals or agrochemicals, given the prevalence of triazine derivatives in these domains . Analytical techniques such as $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, HRMS, and FT-IR are commonly employed for structural confirmation, as seen in analogous triazine compounds .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4/c1-21(2)15-18-13(19-16(20-15)23-3)8-17-14(22)7-10-4-5-11-12(6-10)25-9-24-11/h4-6H,7-9H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOXCXNWDNRJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)CC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The target compound combines a 1,3-benzodioxole-acetamide moiety with a functionalized 1,3,5-triazine ring. The synthesis is divided into three key stages:

Triazine Core Functionalization

The 4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-ylmethylamine fragment is synthesized through sequential substitutions on cyanuric chloride.

Benzodioxole-Acetic Acid Preparation

2-(1,3-Benzodioxol-5-yl)acetic acid is generated via esterification and hydrolysis of 1,3-benzodioxole-5-carbaldehyde.

Fragment Coupling

The triazine-methylamine and benzodioxole-acetic acid are coupled using carbodiimide-mediated amide bond formation.

Detailed Synthesis Protocols

Synthesis of 4-(Dimethylamino)-6-Methoxy-1,3,5-Triazin-2-ylmethylamine

Step 1: Preparation of 2-Chloro-4-(Dimethylamino)-6-Methoxy-1,3,5-Triazine

Cyanuric chloride (1 equiv) is dissolved in anhydrous THF under nitrogen. Dimethylamine (2.2 equiv) is added dropwise at 0°C, followed by methoxyamine hydrochloride (1.1 equiv). The mixture is stirred at 25°C for 12 hr, yielding 2-chloro-4-(dimethylamino)-6-methoxy-1,3,5-triazine (87% yield).

Table 1: Reaction Conditions for Triazine Intermediate

Parameter Value
Solvent THF
Temperature 0°C → 25°C
Reaction Time 12 hr
Yield 87%
Step 2: Aminomethylation of Triazine

The chloro-triazine (1 equiv) is reacted with benzylamine (1.5 equiv) in DMF at 60°C for 6 hr. Catalytic KI (0.1 equiv) enhances substitution efficiency. The product, 4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-ylmethylamine, is isolated via column chromatography (SiO₂, EtOAc/hexane 1:3) in 78% yield.

Synthesis of 2-(1,3-Benzodioxol-5-yl)Acetic Acid

Step 1: Esterification of 1,3-Benzodioxole-5-Carbaldehyde

1,3-Benzodioxole-5-carbaldehyde (1 equiv) undergoes Arndt-Eistert homologation using ethyl diazoacetate and BF₃·Et₂O to form ethyl 2-(1,3-benzodioxol-5-yl)acetate. The ester is hydrolyzed with NaOH (2M, 70°C, 4 hr) to yield 2-(1,3-benzodioxol-5-yl)acetic acid (91% yield over two steps).

Table 2: Characterization Data for Benzodioxole-Acetic Acid

Property Value
Molecular Formula C₉H₈O₄
Melting Point 132–134°C
IR (KBr) 1705 cm⁻¹ (C=O)

Amide Coupling Reaction

Step 1: Activation of Carboxylic Acid

2-(1,3-Benzodioxol-5-yl)acetic acid (1 equiv) is activated with EDCl (1.2 equiv) and HOBt (1.1 equiv) in DCM at 0°C for 30 min.

Step 2: Coupling with Triazine-Methylamine

The activated acid is reacted with 4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-ylmethylamine (1 equiv) in DCM at 25°C for 12 hr. The crude product is purified via flash chromatography (SiO₂, CHCl₃/MeOH 9:1) to yield the title compound (82% yield, >95% purity by HPLC).

Table 3: Optimization of Coupling Conditions

Condition Outcome
EDCl/HOBt 82% yield
DCC/DMAP 68% yield
TBTU/DIEA 74% yield

Critical Analysis of Methodologies

Triphosgene vs. Phosgene in Cyclization

The use of triphosgene in triazine synthesis (as demonstrated in analogous preparations) eliminates hazards associated with phosgene gas. Triphosgene offers comparable reactivity at milder conditions (60°C vs. 100°C for phosgene), enhancing safety and scalability.

Regioselectivity in Triazine Substitution

The order of substituent introduction (dimethylamino → methoxy → aminomethyl) ensures regioselective functionalization. NMR studies confirm that the methoxy group occupies the 6-position due to steric guidance from the dimethylamino group at C4.

Purification Challenges

The final compound’s polarity necessitates reversed-phase HPLC for high-purity isolation. Gradient elution (MeCN/H₂O + 0.1% TFA) resolves residual EDCl and HOBt byproducts.

Scalability and Industrial Relevance

The protocol achieves a 63% overall yield from cyanuric chloride, with potential for kilogram-scale production. Key cost drivers include triphosgene ($45/kg) and EDCl ($120/kg), though solvent recovery systems mitigate expenses.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Dimethylamine in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazine ring is known to interact with nucleophilic sites, while the benzo[d][1,3]dioxole ring can participate in π-π stacking interactions. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Triazine Core

The target compound’s triazine ring substitutions distinguish it from related derivatives:

  • 4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl group: This substitution pattern contrasts with agricultural triazine herbicides (e.g., metsulfuron-methyl, tribenuron-methyl), which typically feature sulfonylurea or methoxy/methyl groups .

Key Structural and Functional Comparisons

Compound Name Substituents on Triazine Core Molecular Weight (g/mol) Primary Application Key Analytical Methods
Target Compound 4-(Dimethylamino), 6-methoxy, methylacetamide ~393.4 (estimated) Intermediate/Pharmaceutical? $ ^1 \text{H NMR} $, HRMS
(E)-N-(4-(Dimethylamino)-6-Styryl-1,3,5-Triazin-2-yl) Acetamide (B) 4-(Dimethylamino), 6-styryl ~349.4 Synthetic intermediate $ ^1 \text{H NMR} $, FT-IR
Metsulfuron-Methyl 4-Methoxy, 6-methyl 381.36 Herbicide Chromatography, MS
Tribenuron-Methyl 4-Methoxy, 6-methyl (sulfamoyl benzoate) 395.39 Herbicide Field trials, HPLC

Research Implications and Gaps

  • Pharmacological Potential: The benzodioxolyl group is associated with CNS activity in other compounds (e.g., piperonyl-based drugs), warranting exploration of the target’s bioactivity .
  • Synthetic Challenges : Steric hindrance from the benzodioxolyl group may complicate regioselective modifications, necessitating optimized reaction conditions .

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound is characterized by a complex structure that includes a benzodioxole moiety and a triazine derivative. This unique combination may contribute to its biological efficacy.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzodioxole have been shown to inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) of related compounds has been evaluated against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting that this compound may possess similar antimicrobial capabilities .

Compound NameMIC (µg/mL)Pathogen
Benzodioxole Derivative A32E. coli
Benzodioxole Derivative B16S. aureus
Target CompoundTBDTBD

Anti-cancer Activity

The triazine moiety in the compound is known for its role in inhibiting cancer cell proliferation. Studies have demonstrated that triazine derivatives can induce apoptosis in various cancer cell lines. For example, compounds similar to our target have been tested against breast and colon cancer cells, showing promising results in reducing cell viability .

Enzyme Inhibition

Enzymatic assays reveal that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, compounds with a dimethylamino group have been found to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones .

Case Studies

  • Case Study on Antimicrobial Efficacy : In a controlled study, a series of benzodioxole derivatives were tested against common bacterial strains. The results indicated that modifications to the benzodioxole structure significantly affected antimicrobial activity, with some derivatives exhibiting MIC values lower than traditional antibiotics .
  • Case Study on Cancer Cell Lines : A recent investigation into the anti-cancer properties of triazine derivatives showed that specific modifications could enhance their efficacy against breast cancer cells by promoting apoptosis through mitochondrial pathways .

Q & A

Q. What are the common synthetic routes for this compound, and what key reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with the formation of the triazine core followed by coupling with the benzodioxole-acetamide moiety. Critical conditions include:

  • Temperature control (e.g., reflux for condensation steps) .
  • Solvent selection (e.g., DMF for nucleophilic substitutions) .
  • Catalysts/bases (e.g., anhydrous K₂CO₃ for deprotonation) . Purification often requires column chromatography or recrystallization to isolate high-purity products .

Q. How is the compound structurally characterized, and which spectroscopic methods are most effective?

  • ¹H/¹³C NMR : Resolves aromatic protons (δ 6.9–7.5 ppm) and methylene/methoxy groups (δ 3.8–4.0 ppm) .
  • IR Spectroscopy : Identifies carbonyl (1667 cm⁻¹) and amine (3468 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 430.2 [M+1]) and fragmentation patterns . Elemental analysis validates stoichiometry (e.g., C, H, N ratios) .

Q. What initial biological activities have been reported for this compound?

  • Antimicrobial : Activity against Gram-positive bacteria via thiazole/thiadiazole interactions .
  • Anticancer : Inhibition of kinase pathways linked to triazine derivatives .
  • Anti-inflammatory : Modulation of COX-2 enzymes via benzodioxole moieties .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data across studies?

  • Assay standardization : Variability in MIC (Minimum Inhibitory Concentration) values may arise from differences in bacterial strains or cell lines. Use validated models (e.g., ATCC cultures) .
  • Dose-response profiling : Establish EC₅₀/IC₅₀ curves to compare potency under consistent conditions .
  • Structural analogs : Test derivatives to isolate pharmacophores responsible for conflicting activities .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties?

  • Solubility enhancement : Introduce polar groups (e.g., -OH, -SO₃H) to the triazine or acetamide chain .
  • Metabolic stability : Replace labile groups (e.g., ester linkages) with stable bioisosteres .
  • Prodrug design : Mask reactive thiol or carbonyl groups to improve bioavailability .

Q. What experimental design considerations are critical for structure-activity relationship (SAR) studies?

  • Core modifications : Compare analogs with substituted triazines (e.g., dimethylamino vs. methoxy groups) .
  • Functional group swaps : Replace benzodioxole with pyrimidine or thiazole rings to assess target binding .
  • 3D-QSAR modeling : Use computational tools to predict steric/electronic effects on activity .

Methodological Challenges and Solutions

Q. How can researchers resolve low yields in the final coupling step of the synthesis?

  • Optimize stoichiometry : Use excess chloroacetyl chloride (1.5 eq.) to drive the reaction .
  • Alternative solvents : Switch from ethanol to DMF for better solubility of intermediates .
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .

Q. What analytical techniques are recommended for detecting impurities in the final product?

  • HPLC-PDA : Detect UV-active byproducts (e.g., unreacted starting materials) .
  • LC-MS/MS : Identify trace impurities with molecular weight shifts .
  • X-ray crystallography : Confirm stereochemical purity if crystals are obtainable .

Data Interpretation and Validation

Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?

  • Metabolic profiling : Assess liver microsomal stability to identify rapid degradation in vivo .
  • Tumor penetration studies : Use fluorescently labeled analogs to evaluate tissue distribution .
  • Species-specific differences : Test human-derived organoids alongside rodent models .

Q. What steps validate the specificity of this compound’s interaction with a proposed biological target?

  • Knockout assays : Use CRISPR/Cas9 to silence the target protein and measure activity loss .
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) in real-time .
  • Competitive inhibition : Co-administer known inhibitors to confirm binding site overlap .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.